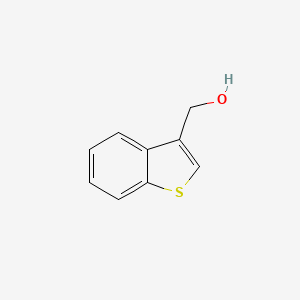

1-Benzothiophen-3-ylmethanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzothiophen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGMKSKKGSUAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380002 | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-24-8 | |

| Record name | Benzo[b]thiophene-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5381-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophen-3-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzothiophen 3 Ylmethanol and Its Structural Congeners

Strategies for Benzothiophene (B83047) Core Construction

The formation of the benzothiophene scaffold is a critical first step and can be accomplished through several elegant chemical transformations. These methods primarily involve the cyclization of appropriately substituted benzene (B151609) derivatives.

Electrophilic Cyclization Approaches

Electrophilic cyclization represents a classical and effective strategy for constructing the benzothiophene ring system. One notable method involves the electrophilic cyclization of alkynyl thioanisoles. This approach utilizes an electrophile to trigger an intramolecular reaction, leading to the formation of the fused thiophene (B33073) ring. For instance, the reaction of an o-alkynyl thioanisole (B89551) with an electrophilic reagent initiates an attack of the sulfur atom onto the activated alkyne, followed by aromatization to yield the benzothiophene core. The choice of electrophile can influence the substitution pattern of the final product.

Transition-Metal-Catalyzed Annulation Reactions

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including benzothiophenes. These methods often offer high efficiency, regioselectivity, and functional group tolerance.

Palladium-catalyzed reactions are particularly prominent in this area. For example, the intramolecular C-S bond formation through the coupling of a thiophenol with a suitably positioned leaving group on the benzene ring, such as a halide, can be effectively catalyzed by palladium complexes. Similarly, copper-catalyzed Ullmann-type couplings have been successfully employed for the synthesis of the benzothiophene skeleton. These reactions typically involve the coupling of an o-thiol-substituted aryl halide with a suitable coupling partner.

A variety of transition metals and catalytic systems have been explored, each with its own advantages and substrate scope. The following table provides a summary of some transition-metal-catalyzed methods for benzothiophene synthesis.

| Catalyst System | Reactants | Description |

| Palladium/Ligand | o-Halothiophenol derivatives | Intramolecular C-S coupling |

| Copper/Ligand | o-Thiol-substituted aryl halides | Ullmann-type C-S bond formation |

| Gold | Alkyne-substituted 2-bromobenzene and a sulfur source | Annulation reaction to form substituted benzothiophenes |

Regioselective Functionalization Techniques

Achieving regioselective functionalization, particularly at the C3 position of the pre-formed benzothiophene core, is paramount for the synthesis of 1-benzothiophen-3-ylmethanol. The inherent reactivity of the benzothiophene ring often favors substitution at the C2 position. Therefore, specific strategies are required to direct functionalization to the desired C3 position.

One approach involves the use of directing groups, which can temporarily block the C2 position or activate the C3 position for electrophilic attack or metalation. Another strategy is to exploit the inherent electronic properties of substituted benzothiophenes. For instance, the introduction of an electron-withdrawing group at the C2 position can deactivate it towards electrophilic substitution, thereby favoring reaction at the C3 position.

Installation of the Hydroxymethyl Moiety at the C3-Position of Benzothiophene

Once the benzothiophene core is in hand, with the C3 position available for functionalization, the final step is the introduction of the hydroxymethyl group (-CH₂OH). This can be accomplished through a one-step or a two-step sequence.

Reduction of Carboxylic Acid Precursors

A common and reliable method for introducing the hydroxymethyl group is through the reduction of a C3-carboxylic acid derivative. 1-Benzothiophene-3-carboxylic acid serves as a readily accessible precursor. This carboxylic acid can be reduced to the corresponding primary alcohol, this compound, using a suitable reducing agent.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation. researchgate.netorganic-chemistry.orgwikipedia.orgrsc.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The high reactivity of LiAlH₄ ensures the complete reduction of the carboxylic acid to the alcohol. It is important to note that LiAlH₄ is a potent and moisture-sensitive reagent, requiring careful handling and anhydrous reaction conditions. researchgate.netorganic-chemistry.org

The general reaction is as follows:

1-Benzothiophene-3-carboxylic acid + LiAlH₄ → this compound

Hydroxymethylation Reactions

Direct hydroxymethylation at the C3 position of 1-benzothiophene is a more direct approach, though it can present challenges in terms of regioselectivity. A practical two-step alternative involves an initial formylation reaction followed by reduction.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.comthieme-connect.deambeed.com In this reaction, 1-benzothiophene is treated with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.com This introduces a formyl group (-CHO) selectively at the C3 position, yielding 1-benzothiophene-3-carbaldehyde. sigmaaldrich.com

The resulting aldehyde can then be readily reduced to the desired this compound. This reduction can be achieved using a variety of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), which is generally selective for aldehydes and ketones and is easier to handle than LiAlH₄.

This two-step sequence provides a reliable and high-yielding route to this compound.

Advanced Synthetic Protocols and Catalysis in Benzothiophene Synthesis

Modern organic synthesis has ushered in an era of sophisticated and efficient methods for constructing the benzothiophene scaffold. These protocols often employ catalytic systems to achieve high levels of selectivity and functional group tolerance, enabling the creation of complex molecular architectures.

Asymmetric Catalytic Synthesis of Chiral Benzothiophene Derivatives

The development of asymmetric catalytic methods has been crucial for accessing enantiomerically enriched chiral benzothiophene derivatives. These molecules are of significant interest due to their potential as bioactive compounds and chiral materials. nih.gov

One notable strategy involves the use of organocatalysis. For instance, proline and its derivatives have been employed as catalysts in asymmetric reactions to construct chiral molecules. mdpi.com The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the reaction. mdpi.comyoutube.com Control experiments have demonstrated the importance of the catalyst's structure in achieving high enantioselectivity. youtube.com

Furthermore, the synergistic combination of photoredox catalysis and organocatalysis has emerged as a powerful tool for the asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes, a strategy that could potentially be adapted for benzothiophene systems. nih.gov This dual catalytic approach allows for the generation of chiral radical intermediates that can participate in stereoselective bond-forming reactions. nih.gov

Axially chiral benzothiophenes, a class of atropisomers, have also been synthesized using asymmetric catalysis. nih.gov These methods focus on the construction of a stereogenic axis, often through intramolecular reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Benzothiophene Functionalization

Palladium catalysis has become an indispensable tool for the functionalization of the benzothiophene nucleus. documentsdelivered.comrsc.orgrecercat.cat These cross-coupling reactions allow for the introduction of a wide variety of substituents at specific positions of the benzothiophene ring system, providing access to a vast chemical space.

Heck Coupling Reactions: Palladium-catalyzed decarboxylative Heck-type coupling reactions have been utilized for the regioselective functionalization of benzothiophenes. For example, the coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes provides a route to functionalized benzothiophenes. documentsdelivered.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is another powerful method for benzothiophene functionalization. It has been employed for the C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids. acs.org This reaction proceeds via a direct C-H bond activation mechanism. acs.org The arylation of 2-methoxycarbonylbenzo[b]thiophene-3-diazonium tetrafluoroborate (B81430) has also been achieved using Suzuki-Miyaura conditions. recercat.cat

Oxidative C-H/C-H Cross-Coupling: Direct C-H/C-H cross-coupling reactions have been developed for the synthesis of substituted benzothiophenes. For instance, a palladium-catalyzed method for the oxidative coupling of benzothiazoles with thiophenes has been reported. rsc.org This approach avoids the need for pre-functionalized starting materials.

Sonogashira Coupling: The Sonogashira coupling of 2-iodothiophenol (B3069315) with terminal acetylenes, followed by electrophilic cyclization, provides a route to 2,3-disubstituted benzo[b]thiophenes. acs.org

The table below summarizes some examples of palladium-catalyzed cross-coupling reactions for benzothiophene functionalization.

| Reaction Type | Reactants | Catalyst System | Product | Reference |

| Decarboxylative Heck | 3-chlorobenzo[b]thiophene-2-carboxylic acids, styrenes | Pd catalyst | Functionalized benzo[b]thiophenes | documentsdelivered.com |

| Suzuki-Miyaura | Benzo[b]thiophene 1,1-dioxides, arylboronic acids | Pd(OAc)₂ | C2-arylated benzo[b]thiophene 1,1-dioxides | acs.org |

| Suzuki-Miyaura | 2-methoxycarbonylbenzo[b]thiophene-3-diazonium tetrafluoroborate, arylboronic acids | Pd(OAc)₂ | Arylated 2-methoxycarbonylbenzo[b]thiophenes | recercat.cat |

| Oxidative C-H/C-H Coupling | Benzothiazoles, thiophenes | Palladium catalyst | Coupled benzothiazole-thiophene derivatives | rsc.org |

| Sonogashira/Cyclization | o-iodothioanisole, terminal acetylenes | Palladium catalyst | 2,3-disubstituted benzo[b]thiophenes | acs.org |

Indium-Catalyzed Multicomponent Reactions

Indium catalysts have shown utility in multicomponent reactions for the synthesis of complex organic molecules. researchgate.net While direct examples for the synthesis of this compound are not prevalent in the provided search results, the principles of indium-catalyzed multicomponent reactions are relevant to modern synthetic strategies. These reactions allow for the formation of multiple bonds in a single operation from three or more starting materials, offering a high degree of efficiency and atom economy. youtube.com For instance, indium trichloride (B1173362) (InCl₃) has been used to catalyze the reaction of acetals with dibenzylamine (B1670424) and alkynes to produce propargylamines. researchgate.net This demonstrates the ability of indium to activate C-O and C-H bonds, a key step in many synthetic transformations. researchgate.net The development of such multicomponent strategies could provide novel and efficient pathways to substituted benzothiophenes.

Intramolecular Cyclization Methods

Intramolecular cyclization is a fundamental and widely used strategy for the construction of the benzothiophene ring system. acs.orgchemicalbook.comnih.gov These methods typically involve the formation of a key carbon-sulfur or carbon-carbon bond to close the thiophene ring onto a pre-existing benzene ring.

One common approach involves the electrophilic cyclization of o-alkynyl thioanisoles. acs.orgnih.gov In this method, a terminal acetylene (B1199291) is first coupled with an o-iodothioanisole using a palladium catalyst. The resulting o-(1-alkynyl)thioanisole derivative is then treated with an electrophile, such as iodine, bromine, or N-bromosuccinimide (NBS), to induce cyclization and afford the 2,3-disubstituted benzo[b]thiophene. acs.org A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has also been employed as an electrophile for this type of cyclization. nih.gov

Another strategy is the acid-mediated intramolecular cyclization of biaryl methyl sulfoxides, which provides a convenient route to unsymmetrical dibenzothiophenes. researchgate.net Additionally, silica (B1680970) gel can promote the protonative intramolecular cyclization of ynamides containing an o-(methylthio)aryl group to yield functionalized 2-amidobenzo[b]thiophenes. organic-chemistry.org

Palladium-catalyzed oxidative C-H functionalization followed by intramolecular arylthiolation of enethiolate salts has also been developed as a powerful method for the synthesis of multisubstituted benzo[b]thiophenes. nih.gov

The table below provides examples of intramolecular cyclization methods for benzothiophene synthesis.

| Starting Material | Reagents/Catalyst | Product | Reference |

| o-(1-Alkynyl)thioanisole derivatives | I₂, Br₂, NBS, PhSeCl | 2,3-Disubstituted benzo[b]thiophenes | acs.org |

| o-Alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes | nih.gov |

| Biaryl methyl sulfoxides | Acid | Unsymmetrical dibenzothiophenes | researchgate.net |

| Ynamides with o-(methylthio)aryl group | Silica gel | Functionalized 2-amidobenzo[b]thiophenes | organic-chemistry.org |

| Enethiolate salts | Pd(OAc)₂ or PdCl₂/Cu(OAc)₂ | Multisubstituted benzo[b]thiophenes | nih.gov |

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound often involves the construction of a functionalized benzothiophene core followed by modification of the substituent at the 3-position. The methods described in the preceding sections provide the foundation for creating a diverse array of substituted benzothiophenes.

For example, palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation allows for the synthesis of benzo[b]thiophenes with a wide range of substituents on the aryl ring as well as at the 2- and 3-positions. nih.gov This method has been applied to the synthesis of precursors for bioactive molecules like raloxifene. nih.gov

A hetero-type benzannulation strategy has been developed for the synthesis of uniquely substituted 4-chlorobenzothiophenes from (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols. nih.gov The resulting 4-chloro-substituted benzothiophenes can be further functionalized using Suzuki-Miyaura cross-coupling reactions to introduce various aryl groups at the 4-position. nih.gov

Furthermore, the palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation of 2-(methylthio)phenylacetylenes provides a direct route to benzothiophene-3-carboxylic esters. nih.gov These esters can serve as versatile intermediates for the synthesis of this compound analogues through reduction of the ester functionality. The reaction tolerates various substituents on both the alkyne and the aromatic ring. nih.gov

The following table presents examples of synthetic routes to substituted benzothiophene analogues that could serve as precursors to substituted 1-benzothiophen-3-ylmethanols.

| Synthetic Strategy | Key Intermediates/Products | Potential for this compound Analogue Synthesis | Reference |

| Palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation | Multisubstituted benzo[b]thiophenes | Direct synthesis of benzothiophenes with diverse substitution patterns, which can be further modified. | nih.gov |

| Hetero-type benzannulation and subsequent Suzuki-Miyaura coupling | 4-Aryl-substituted benzothiophenes | Provides access to analogues with substitution on the benzene ring of the benzothiophene core. | nih.gov |

| Palladium iodide-catalyzed oxidative cyclization–deprotection–alkoxycarbonylation | Benzothiophene-3-carboxylic esters | The ester at the 3-position can be reduced to the corresponding methanol (B129727) functionality. | nih.gov |

Chemical Reactivity and Derivatization Strategies of 1 Benzothiophen 3 Ylmethanol

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in 1-benzothiophen-3-ylmethanol is a key site for chemical modifications, including oxidation, reduction, and the formation of esters and ethers.

Oxidation Pathways

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (1-benzothiophene-3-carbaldehyde) or carboxylic acid (1-benzothiophene-3-carboxylic acid), depending on the oxidizing agent and reaction conditions. These transformations are fundamental in synthetic organic chemistry.

For instance, the oxidation of similar hydroxythiophene systems has been studied, revealing that hydrogen abstraction from thiophen-3(2H)-ones can lead to the formation of 3-oxothiophen-2-yl radicals. rsc.org This suggests that the oxidation of this compound likely proceeds through intermediate radical species. rsc.org The choice of oxidant is crucial in determining the final product.

Reduction Reactions

While the primary alcohol of this compound is already in a reduced state, the benzothiophene (B83047) ring itself can undergo reduction under specific conditions. However, reactions targeting the alcohol for further reduction are less common as it would lead to the formation of a methyl group, a transformation that is not typically a primary synthetic goal from this starting material.

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification and etherification. These reactions are crucial for creating a wide array of derivatives with potentially altered physical, chemical, and biological properties. nih.gov The formation of esters, for example, can be achieved by reacting the alcohol with carboxylic acids or their derivatives. Similarly, etherification can be accomplished through reactions with alkyl halides or other suitable electrophiles. These derivatizations are valuable for modifying the molecule's polarity and steric bulk. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiophene Ring

The benzothiophene ring in this compound is susceptible to both electrophilic and nucleophilic substitution reactions, though the reactivity is influenced by the existing substituent. nih.govresearchgate.net

Electrophilic substitution, such as nitration or acetylation, typically occurs at specific positions on the benzothiophene ring, with the regioselectivity being influenced by reaction conditions like temperature. researchgate.net For related benzothienobenzothiophene structures, monosubstitution has been observed to proceed preferentially at the 2-position. researchgate.net

Nucleophilic aromatic substitution on the benzothiophene ring is also possible, particularly if the ring is activated by electron-withdrawing groups or through the formation of an aryne intermediate. masterorganicchemistry.com In general, nucleophilic substitution reactions involve the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.orglibretexts.org The mechanism can be either a direct addition-elimination process or proceed through a benzyne (B1209423) intermediate. masterorganicchemistry.com The rate and feasibility of such reactions depend on the nature of the nucleophile, the leaving group, and the substitution pattern of the benzothiophene ring. youtube.com

Derivatization for Enhanced Biological or Material Properties

The derivatization of this compound is a key strategy for developing new compounds with enhanced biological activities or specific material properties. nih.govnih.gov

Generation of Aldehyde and Carboxylic Acid Derivatives

The oxidation of this compound to 1-benzothiophene-3-carbaldehyde and 1-benzothiophene-3-carboxylic acid provides access to a rich field of derivative chemistry. nih.govchemsrc.com

1-Benzothiophene-3-carbaldehyde serves as a versatile starting material for synthesizing a variety of heterocyclic compounds. chemsrc.comchemicalbook.com For example, it can be used in the synthesis of chalcones, which are known for their biological activities. researchgate.net It is also a precursor for creating more complex molecules like 2-arylbenzo[b]thiophenes through palladium-catalyzed coupling reactions. chemicalbook.com

1-Benzothiophene-3-carboxylic acid and its derivatives have been investigated for their potential as anticancer agents. nih.gov For example, benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated for their ability to target the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov Furthermore, palladium-catalyzed carbonylative approaches can be used to synthesize benzothiophene-3-carboxylic esters from readily available starting materials. nih.gov

Below is a table summarizing some of the key derivatives of this compound and their applications:

| Derivative | Method of Preparation from this compound (or related precursors) | Key Research Findings/Applications |

|---|---|---|

| 1-Benzothiophene-3-carbaldehyde | Oxidation of this compound | Starting material for the synthesis of chalcones and 2-arylbenzo[b]thiophenes. chemicalbook.comresearchgate.net |

| 1-Benzothiophene-3-carboxylic acid | Oxidation of this compound | Precursor for anticancer agents targeting the RhoA/ROCK pathway. nih.gov |

| Benzo[b]thiophene-3-carboxylic esters | Palladium-catalyzed carbonylation of 2-(methylthio)phenylacetylenes. nih.gov | Investigated for various biological activities. |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | Multi-step synthesis starting from benzo[b]thiophene-3-carboxylic acid. nih.gov | Showed anti-proliferative activity and ability to inhibit migration and invasion of cancer cells. nih.gov |

Formation of Ester and Amide Analogues

The hydroxyl group of this compound serves as a key functional handle for derivatization, allowing for the synthesis of a variety of ester and amide analogues. These transformations are typically achieved through well-established synthetic organic chemistry protocols. The primary alcohol can be readily converted to esters via direct reaction with carboxylic acids or their activated derivatives. The formation of amides is generally a two-step process, proceeding through the oxidation of the alcohol to the corresponding carboxylic acid, followed by coupling with an amine.

Ester Analogues

The synthesis of ester analogues from this compound can be accomplished through several reliable methods, most notably Fischer esterification and acylation with activated acyl donors.

Fischer-Speier Esterification: This classical method involves the reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. This method is particularly effective for the synthesis of esters from simple, unhindered carboxylic acids.

Table 1: Representative Fischer Esterification of this compound

| Carboxylic Acid | Catalyst | Solvent | Conditions | Product |

| Acetic Acid | H₂SO₄ (cat.) | Acetic Acid | Reflux | (1-Benzothiophen-3-yl)methyl acetate |

| Propanoic Acid | TsOH (cat.) | Toluene | Reflux, Dean-Stark | (1-Benzothiophen-3-yl)methyl propanoate |

| Benzoic Acid | H₂SO₄ (cat.) | Toluene | Reflux, Dean-Stark | (1-Benzothiophen-3-yl)methyl benzoate |

Acylation with Acyl Halides or Anhydrides: A more versatile and generally higher-yielding method for ester synthesis is the acylation of this compound with an acyl chloride or a carboxylic acid anhydride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (Et₃N), which serves to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). These reactions are generally fast and proceed under mild conditions, often at room temperature.

Table 2: Acylation of this compound to Form Esters

| Acylating Agent | Base | Solvent | Conditions | Product |

| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to RT | (1-Benzothiophen-3-yl)methyl acetate |

| Acetic Anhydride | Et₃N, DMAP (cat.) | Tetrahydrofuran (B95107) (THF) | Room Temperature | (1-Benzothiophen-3-yl)methyl acetate |

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to RT | (1-Benzothiophen-3-yl)methyl benzoate |

Amide Analogues

The conversion of this compound to amide analogues is typically less direct than esterification and involves a two-step synthetic sequence: oxidation of the alcohol to the carboxylic acid, followed by amide bond formation.

Step 1: Oxidation to 1-Benzothiophene-3-carboxylic acid

The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, 1-benzothiophene-3-carboxylic acid, using a variety of standard oxidizing agents. The choice of oxidant depends on the desired scale and functional group tolerance. Common reagents for this transformation include Jones reagent (CrO₃/H₂SO₄), potassium permanganate (B83412) (KMnO₄), or milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation, or manganese dioxide (MnO₂) to the aldehyde, which is then oxidized to the acid.

Step 2: Amide Coupling

Once 1-benzothiophene-3-carboxylic acid is obtained, it can be coupled with a primary or secondary amine to form the desired amide. This transformation requires the activation of the carboxylic acid, which is typically achieved using a peptide coupling reagent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This method is widely used in medicinal chemistry for its efficiency, mild conditions, and broad substrate scope.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Table 3: Representative Synthesis of Amides from 1-Benzothiophene-3-carboxylic acid

| Amine | Coupling Reagent | Solvent | Conditions | Product |

| Benzylamine | EDC, HOBt | Dichloromethane (DCM) | Room Temperature | N-Benzyl-1-benzothiophene-3-carboxamide |

| Piperidine | HATU, DIPEA | Dimethylformamide (DMF) | Room Temperature | (1-Benzothiophen-3-yl)(piperidin-1-yl)methanone |

| Aniline | Propylphosphonic Anhydride (T3P®) | Ethyl Acetate | Room Temperature | N-Phenyl-1-benzothiophene-3-carboxamide |

While less common, direct methods for the amidation of benzylic alcohols have been developed. For instance, molybdenum(V) chloride has been reported as a catalyst for the direct amidation of benzylic alcohols with sulfonamides and carbamates, offering a potential, more atom-economical route to certain amide analogues. sigmaaldrich.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods provide a fundamental understanding of the behavior of this compound at the electronic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govaps.org DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the optimized molecular geometry of this compound. nbu.edu.sa These calculations provide precise information on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of atoms in the molecule.

The electronic structure of this compound can also be elucidated through DFT. These studies reveal the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for understanding the molecule's reactivity and its interactions with other chemical species. For instance, in related benzothiazole (B30560) derivatives, DFT calculations have shown that C-C bond lengths can range from 1.457 to 1.480 Å, and the C=N bond length in the thiazole (B1198619) ring can vary depending on the substituent. nbu.edu.sa Such computational data, while not specific to this compound in the provided search results, illustrates the type of detailed geometric and electronic information that DFT can provide.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter derived from FMO analysis. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov For derivatives of 1,3-benzothiazole, the HOMO-LUMO energy gap has been calculated to be between 3.95 and 4.70 eV. nbu.edu.sa In studies of other benzothiophene-containing chromophores, FMO analysis has revealed that modifications to the molecular structure can significantly decrease the band gap, enhancing charge transfer and indicating greater polarizability. rsc.orgnih.gov This analysis is fundamental to predicting the electronic and optical properties of molecules like this compound.

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). youtube.comyoutube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and easier electronic excitation. nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule in terms of localized orbitals. nih.govwikipedia.orgwisc.edu This method translates the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like bonding (bonds and lone pairs).

NBO analysis for a molecule like this compound would detail the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., σ and π bonds). It also quantifies interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and delocalization effects that contribute to molecular stability. icm.edu.pl For example, NBO analysis can reveal the stabilization energies associated with electron delocalization from a filled bonding orbital to an empty anti-bonding orbital. In related systems, these delocalization effects, or departures from an idealized Lewis structure, are indicated by weak occupancies of the valence antibonds. wikipedia.org

| NBO Interaction | Description | Significance |

| Donor-Acceptor Interactions | Transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. | Stabilizes the molecule through hyperconjugation and delocalization. icm.edu.pl |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Determines the geometry and nature of chemical bonds. icm.edu.pl |

| Lewis and Non-Lewis Structure | Percentage of the electron density that can be described by a classical Lewis structure. | A higher non-Lewis percentage indicates greater electron delocalization. nih.gov |

Nonlinear Optical (NLO) Properties Prediction

Computational methods, particularly DFT, are also employed to predict the nonlinear optical (NLO) properties of molecules. NLO materials are of significant interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to how its electron cloud is distorted by an intense electric field, such as that from a laser.

Theoretical predictions of NLO properties involve calculating parameters like the first hyperpolarizability (β) and second hyperpolarizability (γ). Studies on related benzothiophene-containing chromophores have shown that structural modifications, such as extending π-conjugation and using push-pull electronic systems (with electron-donating and electron-accepting groups), can significantly enhance the NLO response. nih.govresearchgate.net For instance, certain designed chromophores with benzothiophene acceptors have exhibited large first hyperpolarizability values, indicating their potential as NLO materials. nih.govresearchgate.net These computational predictions guide the rational design of new molecules with tailored NLO properties.

| NLO Parameter | Description | Significance |

| Linear Polarizability (α) | A measure of the linear response of the electron cloud to an electric field. | Contributes to the refractive index of the material. |

| First Hyperpolarizability (β) | A measure of the first nonlinear response of the electron cloud to an electric field. | Responsible for second-harmonic generation and other second-order NLO effects. nih.govresearchgate.net |

| Second Hyperpolarizability (γ) | A measure of the second nonlinear response of the electron cloud to an electric field. | Responsible for third-harmonic generation and other third-order NLO effects. nih.govresearchgate.net |

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods can be used to visualize the molecule's three-dimensional structure and to explore its potential interactions with biological macromolecules.

Molecular docking is a specific type of molecular modeling that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net This is particularly relevant in drug discovery and design, where researchers aim to understand how a small molecule like this compound might interact with a protein target. The process involves placing the molecule (the ligand) into the binding site of the protein (the receptor) and calculating a "docking score" that estimates the binding affinity. nih.gov While no specific docking studies for this compound were found in the provided search results, this technique is a standard computational approach for evaluating the potential biological activity of a compound. The results of such simulations can guide the synthesis of more potent and selective analogs. nih.gov

Conformational Analysis and Stability Studies

Molecules with rotatable bonds, such as the hydroxymethyl group in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of each conformation, a potential energy surface can be generated, revealing the low-energy, stable conformers and the energy barriers between them. For example, in studies of related cyclophane systems, DFT calculations have been used to investigate energy-minimized structures and to determine the relative stability of different conformers, which can be influenced by factors like intramolecular hydrogen bonding. researchgate.net This information is crucial for understanding how the molecule's shape influences its physical, chemical, and biological properties.

Computational Elucidation of Reaction Mechanisms

The elucidation of chemical reaction mechanisms through computational methods offers a molecular-level understanding of how transformations occur. For a compound like this compound, computational approaches could be instrumental in mapping out the energetic landscapes of its potential reactions.

General Methodologies:

Computational investigations of reaction mechanisms typically commence with the identification of stationary points—reactants, products, intermediates, and transition states—on the potential energy surface. smu.edunih.gov Techniques such as Density Functional Theory (DFT) are widely employed for this purpose due to their balance of accuracy and computational cost. ubc.caresearchgate.net

Once the stationary points are located, the intrinsic reaction coordinate (IRC) is often calculated to confirm that a given transition state connects the intended reactants and products. smu.edunih.gov This path traces the lowest energy route from the transition state down to the corresponding energy minima.

A more in-depth analysis can be achieved using the United Reaction Valley Approach (URVA). smu.edunih.gov This method examines the reaction path and its curvature, partitioning the mechanism into distinct phases:

Contact Phase: Initial van der Waals interactions between reactants. nih.gov

Preparation Phase: Geometric and electronic adjustments in the reactants prior to the main chemical event. nih.gov

Transition State Phase(s): The critical bond-breaking and bond-forming events. nih.gov

Product Adjustment Phase: Relaxation of the newly formed products. nih.gov

Separation Phase: Diffusion of the products away from each other. nih.gov

By analyzing the adiabatic curvature coupling coefficients, researchers can identify which molecular motions support or resist the progression of the reaction. nih.gov

Application to this compound:

While specific studies on this compound are lacking, the reaction mechanisms of related thiophene (B33073) derivatives have been computationally explored. For instance, in the context of Suzuki coupling reactions to synthesize substituted thiophenes, DFT calculations have been used to investigate the energetics of the catalytic cycle. cardiff.ac.uk Similar methodologies could be applied to understand reactions involving the hydroxyl group of this compound, such as esterification or oxidation, or reactions involving the benzothiophene ring, like electrophilic substitution. Such studies would involve modeling the interaction of this compound with various reactants and catalysts to determine the most favorable reaction pathways and to identify key intermediates and transition states.

Validation of Theoretical Models with Spectroscopic and Crystallographic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For benzothiophene derivatives, spectroscopic and crystallographic data serve as essential benchmarks for assessing the accuracy of computational methods.

Spectroscopic Data Validation:

Theoretical calculations, primarily using DFT, are frequently used to predict vibrational and nuclear magnetic resonance (NMR) spectra. The agreement between calculated and experimental spectra provides confidence in the computed molecular geometry and electronic structure.

For various thiophene derivatives, DFT calculations have shown good correlation with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netcardiff.ac.ukjchps.com The calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods.

The following table illustrates a representative comparison between experimental and calculated vibrational frequencies for a substituted thiophene, demonstrating the typical level of agreement achieved.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H stretch | 3100 | 3105 |

| C=C stretch | 1580 | 1575 |

| C-S stretch | 840 | 835 |

| Ring deformation | 690 | 685 |

| Note: Data is illustrative and based on typical findings for thiophene derivatives. |

Similarly, computed ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to validate the modeled structure.

Crystallographic Data Validation:

X-ray crystallography provides the most definitive experimental data on the three-dimensional structure of a molecule in the solid state. When available, these crystal structures are the "gold standard" for validating computed geometries. For several benzothiophene derivatives, X-ray diffraction analysis has been performed, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.

Theoretical geometry optimizations using methods like DFT can then be compared to these experimental values. Discrepancies between the calculated gas-phase geometry and the experimental solid-state structure can often be attributed to intermolecular interactions, such as hydrogen bonding or π-stacking, present in the crystal lattice. For example, studies on thiophene derivatives have shown that the geometric parameters established theoretically are in good agreement with experimental data from X-ray investigations. cardiff.ac.uk

For this compound, a combined approach involving synthesis, spectroscopic characterization (NMR, FT-IR), and single-crystal X-ray diffraction, alongside DFT calculations, would provide a comprehensive understanding of its structural and electronic properties. The experimental data would be invaluable for validating and refining the theoretical models, which could then be used with greater confidence to predict its reactivity and behavior in various chemical environments.

Conclusion

1-Benzothiophen-3-ylmethanol is a noteworthy compound within the larger family of benzothiophenes. Its chemical properties, particularly the reactivity of its hydroxyl group, make it a useful synthetic intermediate. While the broader class of benzothiophene (B83047) derivatives has shown immense potential in medicinal chemistry and materials science, the specific applications of this compound in the development of bioactive molecules remain an area with limited published research. Future investigations into the derivatization of this compound could unveil novel molecules with significant therapeutic or technological value, further expanding the already impressive utility of the benzothiophene scaffold.

Medicinal Chemistry and Biological Activity of the 1 Benzothiophen 3 Ylmethanol Scaffold

The Benzothiophene (B83047) Moiety as a Privileged Scaffold in Drug Discovery

The benzothiophene scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from the core's ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netnumberanalytics.comijpsjournal.com The structural features of benzothiophene and its derivatives bear similarities to other active compounds, making them prime candidates for the development of novel and potent lead molecules in drug design. nih.govresearchgate.net

The therapeutic potential of benzothiophene-based compounds is extensive, with derivatives exhibiting anti-cancer, antimicrobial, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anticonvulsant properties. nih.govresearchgate.netijpsjournal.com The wide-ranging biological activities have spurred significant interest among medicinal chemists in exploring the structure-activity relationships (SAR) of these derivatives. nih.govresearchgate.net This has led to the discovery of numerous lead molecules for a variety of diseases. researchgate.net Furthermore, several benzothiophene-based drugs have been successfully commercialized, validating the therapeutic potency of this scaffold and encouraging its continued development. researchgate.net The adaptability of the benzothiophene ring system allows for functionalization and modification, enabling the fine-tuning of its medicinal applications. numberanalytics.com

Structure-Activity Relationship (SAR) Studies of 1-Benzothiophen-3-ylmethanol Derivatives

Impact of Substitutions on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For benzothiophene derivatives, the nature and position of substituents on the bicyclic core significantly influence their therapeutic efficacy.

Research has shown that the addition of different functional groups can either enhance or diminish the biological activity of the benzothiophene scaffold. For instance, in a series of benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives, the presence of hydrophobic substituents on the carboxamide group was found to increase their cytotoxic effects against cancer cells. nih.govresearchgate.net Conversely, the introduction of a hydroxy group led to a decrease in cytotoxicity, highlighting the importance of the electronic density on the benzothiophene nucleus as a determining factor for activity. nih.govresearchgate.net

The electronic properties of substituents also play a critical role. Studies on benzo[b]thiophene-1,1-dioxide based diarylethenes revealed that electron-donating groups, such as phenyl and triphenylamine (B166846), can shift the absorption band to a longer wavelength. researchgate.net In contrast, electron-withdrawing groups like a formyl group can increase the cyclization quantum yield. researchgate.net

The position of the substituent on the benzothiophene ring is another key factor. For example, the reactivity of 2-methylbenzothiophene was found to be higher than that of the parent benzothiophene. elsevierpure.com This suggests that a methyl group at the C-2 position does not create steric hindrance for the approach of oxidants, thereby enhancing its reactivity. elsevierpure.com SAR studies on stilbene (B7821643) derivatives, which share structural similarities, have also shown that the biological activity is heavily influenced by the chemical structure and the attached substituent groups. rsc.org

The following table summarizes the impact of different substituents on the biological activity of benzothiophene derivatives based on various studies.

| Scaffold/Derivative | Substituent | Effect on Biological Activity | Reference |

| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | Hydrophobic group on carboxamide | Increased cytotoxicity | nih.govresearchgate.net |

| Benzo[b]thiophene-6-carboxamide 1,1-dioxides | Hydroxy group | Diminished cytotoxicity | nih.govresearchgate.net |

| Benzo[b]thiophene-1,1-dioxide based diarylethenes | Phenyl and triphenylamine (electron-donating) | Shifted absorption to longer wavelength | researchgate.net |

| Benzo[b]thiophene-1,1-dioxide based diarylethenes | Formyl group (electron-withdrawing) | Increased cyclization quantum yield | researchgate.net |

| Benzothiophene | Methyl group at C-2 position | Increased reactivity | elsevierpure.com |

Exploration of Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement and scaffold hopping are key strategies in modern drug design aimed at improving the potency, selectivity, pharmacokinetic properties, and novelty of lead compounds. nih.govnih.govresearchgate.net Bioisosterism involves the substitution of a functional group or moiety with another that possesses similar physical and chemical properties, leading to a comparable biological response. nih.govresearchgate.netu-strasbg.fr Scaffold hopping, a subset of bioisosterism, entails the replacement of the core molecular framework of a compound with a different scaffold to explore new chemical space and intellectual property opportunities. nih.govresearchgate.net

In the context of benzothiophene derivatives, these strategies are employed to fine-tune their biological activities. For example, the substitution of a benzofuran (B130515) scaffold with a benzothiophene scaffold has been shown to significantly reduce the inhibitory action against nicotinamide (B372718) phosphoribosyltransferase (Nampt), indicating that such a bioisosteric replacement can have a profound impact on target-specific activity. rsc.org

The concept of bioisosterism is not limited to the replacement of entire ring systems. The strategic replacement of substituents on the benzothiophene ring can also be considered a form of bioisosteric modification. For instance, various saturated bicyclic systems have been proposed as bioisosteres for ortho- and meta-substituted benzenes, which could be applied to modify the phenyl ring of the benzothiophene scaffold to improve properties like aqueous solubility and metabolic stability. beilstein-journals.org

The table below provides examples of bioisosteric replacements and scaffold hopping concepts relevant to the modification of benzothiophene derivatives.

| Original Scaffold/Fragment | Bioisosteric Replacement/Hopping Strategy | Potential Outcome | Reference |

| Benzofuran | Benzothiophene | Altered target-specific activity (e.g., reduced Nampt inhibition) | rsc.org |

| ortho-Substituted Benzene | 1,2-Disubstituted bicyclo[1.1.1]pentane | Improved aqueous solubility and metabolic stability | beilstein-journals.org |

| meta-Substituted Benzene | 1,3-Disubstituted bicyclo[1.1.1]pentane | Improved aqueous solubility and metabolic stability | beilstein-journals.org |

| General Lead Compound | Functional group replacement | Improved potency, selectivity, and pharmacokinetic properties | nih.govresearchgate.net |

| Core Molecular Framework | Scaffold hopping | Access to novel chemical space and new intellectual property | nih.govresearchgate.net |

Anticancer Research Applications of Benzothiophene Derivatives

The benzothiophene scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant potential in cancer therapy. nih.govresearchgate.netnumberanalytics.comijpsjournal.comnih.gov The structural versatility of the benzothiophene nucleus allows for the synthesis of a diverse library of compounds with a wide range of biological activities against various cancer types. researchgate.netnumberanalytics.com

Induction of Cell Death and Growth Inhibition in Cancer Cell Lines

Benzothiophene derivatives have been shown to effectively inhibit the growth of various human cancer cell lines, often at very low concentrations. nih.govresearchgate.netnih.gov For instance, a series of novel benzothiophene acrylonitrile (B1666552) analogs, designed to resemble combretastatin, exhibited potent growth inhibition against a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values typically in the nanomolar range (10-100 nM). nih.gov

Similarly, benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives have demonstrated significant growth inhibitory activity against several tumor cell lines, including HTB-54 (lung carcinoma), CCRF-CEM (T-cell leukemia), and HeLa (cervical cancer), at nanomolar concentrations. nih.govresearchgate.net Another study highlighted 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors with notable growth inhibitory activity across different cancer cell lines. tandfonline.com Specifically, a 5-hydroxybenzothiophene hydrazide derivative, compound 16b, showed potent inhibition of key kinases and significant anticancer effects against U87MG glioblastoma cells. tandfonline.com

The following table presents data on the growth inhibitory effects of selected benzothiophene derivatives on various cancer cell lines.

| Benzothiophene Derivative | Cancer Cell Line(s) | Observed Activity (e.g., GI50, IC50) | Reference |

| Benzothiophene acrylonitrile analogs (e.g., compounds 5, 6, 13) | 60 human cancer cell lines | GI50 values in the 10-100 nM range | nih.gov |

| Benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives | HTB-54, CCRF-CEM, HeLa | Growth inhibition at nanomolar concentrations | nih.govresearchgate.net |

| 5-Hydroxybenzothiophene hydrazide derivative (16b) | U87MG (glioblastoma) | IC50 = 7.2 μM | tandfonline.com |

| Indole based hydrazine (B178648) carboxamide benzothiazole (B30560) derivative 12 | HT29 (colon), H460 (lung), A549 (lung), MDA-MB-231 (breast) | IC50 values of 0.015 µM (HT29), 0.28 µM (H460), 1.53 µM (A549), and 0.68 µM (MDA-MB-231) | nih.gov |

Activation of Apoptosis Pathways

A key mechanism through which many anticancer drugs exert their effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Several studies have demonstrated that benzothiophene derivatives are capable of triggering this process. nih.govresearchgate.netnih.govtandfonline.comresearchgate.net

For example, benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives were found to induce apoptosis in CCRF-CEM leukemia cells in a time- and dose-dependent manner. nih.govresearchgate.net This apoptotic induction was linked to the generation of intracellular reactive oxygen species (ROS), as pretreatment with an antioxidant abrogated the apoptotic effect. nih.govresearchgate.net These derivatives also caused cell cycle arrest at the S phase. nih.gov

Similarly, a 5-hydroxybenzothiophene hydrazide derivative (compound 16b) was shown to induce apoptosis and G2/M cell cycle arrest in U87MG glioblastoma cells. tandfonline.com Another study on novel STAT3 inhibitors based on a benzo[b]thiophene 1,1-dioxide scaffold found that the most active compound induced apoptosis and blocked the cell cycle. researchgate.net This was accompanied by a loss of mitochondrial membrane potential. researchgate.net

Interestingly, some benzothiophene acrylonitrile analogs appear to induce cell death via an atypical apoptotic pathway consistent with mitotic catastrophe, which is significant for treating cancers that have developed resistance to conventional apoptosis. nih.gov The ability of anticancer treatments to activate apoptosis pathways, often involving mitochondrial dysfunction and the activation of caspases, is a critical determinant of their therapeutic efficacy. nih.gov

Inhibition of Specific Oncogenic Kinases and DNA Replication

Derivatives of the benzothiophene scaffold have been identified as potent inhibitors of various protein kinases, some of which play crucial roles in cancer development and progression. nih.govnih.gov The dysregulation of kinase activity is a hallmark of numerous cancers, making kinase inhibitors a significant class of therapeutic agents. ed.ac.ukbiointerfaceresearch.com

Recent studies have highlighted 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors. nih.gov One such derivative, a 5-hydroxybenzothiophene hydrazide compound, has shown significant inhibitory activity against several kinases including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, with IC50 values in the nanomolar to low micromolar range. nih.gov This compound demonstrated broad-spectrum anticancer activity against various cancer cell lines and was particularly effective against U87MG glioblastoma cells, inducing G2/M cell cycle arrest and apoptosis. nih.gov

Furthermore, other benzothiophene derivatives have been developed as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B, protein kinases linked to chronic diseases. nih.gov Optimization of these compounds, based on structural differences in the ATP-binding sites of the kinases, has led to the discovery of potent and cell-permeable inhibitors. nih.gov

While direct evidence for the inhibition of DNA replication by this compound derivatives is limited, the general class of DNA synthesis inhibitors is a cornerstone of cancer therapy. fishersci.ie These agents can act directly by inhibiting DNA polymerases or indirectly by damaging the DNA template. fishersci.ie For instance, aphidicolin, a diterpenoid, inhibits the growth of various neoplastic cells by targeting DNA polymerase alpha. nih.gov The ability of benzothiophene derivatives to inhibit key oncogenic kinases suggests a potential, yet to be fully explored, for indirect effects on DNA replication and cell proliferation.

Table 1: Inhibitory Activity of Benzothiophene Derivatives against Oncogenic Kinases

| Compound Class | Target Kinase(s) | Key Findings | Reference |

| 5-hydroxybenzothiophene hydrazide | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | Potent multi-kinase inhibition, significant anti-cancer effects against glioblastoma cells. | nih.gov |

| Benzothiophene scaffold | DYRK1A, DYRK1B | Narrow-spectrum dual inhibitors with cell permeability. | nih.gov |

Stimulator of Interferon Gene (STING) Agonists

The activation of the STIMulator of INterferon Genes (STING) pathway is a promising strategy in cancer immunotherapy. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response. Several benzothiophene derivatives have been identified as potent STING agonists.

A notable example is MSA-2, a benzothiophene oxobutanoic acid derivative, which has been shown to be an orally available, non-nucleotide-based STING agonist. capes.gov.br X-ray crystallography has revealed that MSA-2 binds as a non-covalent dimer to the STING protein. capes.gov.br Furthermore, structure-activity relationship studies based on the MSA-2 scaffold have led to the development of N-substituted acyloxyamino derivatives with potent STING-activating effects. nih.gov One such derivative demonstrated robust in vivo anti-tumor efficacy in mouse models, leading to complete tumor eradication and the induction of immune memory. nih.gov

The development of these small-molecule STING agonists, including those based on the benzothiophene scaffold, represents a significant advancement in immuno-oncology. capes.gov.brnih.gov

Table 2: Benzothiophene-based STING Agonists

| Compound/Derivative | Mechanism of Action | Key Findings | Reference |

| MSA-2 | Non-covalent dimer binding to STING | Orally available, induces IFN production. | capes.gov.br |

| N-substituted acyloxyamino derivative of MSA-2 | STING activation | Potent STING activating effect, in vivo anti-tumor efficacy, and immune memory induction. | nih.gov |

Antimicrobial and Anti-inflammatory Investigations

The this compound scaffold and its structural relatives have been the subject of numerous investigations into their antimicrobial and anti-inflammatory properties.

Benzothiophene and its derivatives have demonstrated a broad spectrum of antibacterial activity. scilit.com Studies have shown that methanol (B129727) extracts of various medicinal plants containing diverse phytochemicals exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govnih.gov For instance, extracts from Potentilla kleiniana and Amomum villosum have shown significant inhibition rates against a range of pathogenic bacteria. nih.govnih.gov

Specifically, derivatives of related sulfur-containing heterocycles like benzothiazole have been investigated. Dichloropyrazole-based benzothiazole analogues have shown better inhibitory activity against Gram-positive and Gram-negative strains compared to the standard drug novobiocin. nih.gov The antibacterial activity of these compounds is often attributed to their ability to disrupt cell integrity by affecting cell surface hydrophobicity and membrane permeability. nih.gov

While comprehensive data on this compound derivatives is still emerging, the established antibacterial profile of the broader benzothiophene class suggests a promising area for further research.

Table 3: Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Bacterial Strains Tested | Activity Range (MIC) | Reference |

| Dichloropyrazole-based benzothiazole analogues | Gram-positive & Gram-negative | 0.0156–4 µg/mL | nih.gov |

| Methanol extract of Potentilla kleiniana | S. aureus, E. coli, etc. | Not specified in abstract | nih.gov |

| Methanol extract of Amomum villosum | S. aureus, E. coli, etc. | DIZ: 7–11.5 mm | nih.gov |

| Flavan-3-ol derivative | E. coli, S. aureus | Low activity | researchgate.net |

| Methanol extracts of Garcinia latissima | B. subtilis, S. aureus, P. aeruginosa | 312.5-1,250 ppm | researchgate.net |

| Methanol extracts of Philippine Piper betle | MDR Gram-positive & Gram-negative | 19-625 µg/mL | nih.gov |

| Sulfur-based amino acid surfactants | K. pneumoniae, B. cereus | 0.004 to 0.441 mM | biointerfaceresearch.com |

MIC: Minimum Inhibitory Concentration, DIZ: Diameter of Inhibition Zone

The antifungal potential of benzothiophene-related structures has also been explored. Benzothiazole derivatives, for example, have shown activity against various strains of Candida. nih.govnih.gov One study on 6-amino-2-n-pentylthiobenzothiazole (B1222970) demonstrated its efficacy against 26 Candida strains, with IC50 values ranging from ≤40 to 200 µmol/mL. nih.gov

Furthermore, 1,4-benzothiazine azole derivatives have been reviewed for their anti-Candida activity, with their in vivo efficacy potentially enhanced by immunomodulating effects. nih.gov The synergistic effect of combining 1,3,4-thiadiazole (B1197879) derivatives with amphotericin B has also been noted, leading to significant structural alterations in the fungal cell wall. ed.ac.uk Although direct studies on the antifungal properties of this compound are not extensively documented, the activity of these related heterocyclic systems indicates a promising avenue for investigation.

Table 4: Antifungal Activity of Related Heterocyclic Compounds

| Compound Class | Fungal Strain(s) | Key Findings | Reference |

| 6-amino-2-n-pentylthiobenzothiazole | Candida spp. | IC50 values ranging from ≤40 to 200 µmol/mL. | nih.gov |

| Organometallic derivatives of benzothiazole | Candida albicans | MICs between 400-600 µg/mL for rhodium-containing compounds. | nih.gov |

| 1,4-benzothiazine azole derivatives | Candida spp. | Antifungal activity correlated with specific chemical characteristics and potential immunomodulating effects. | nih.gov |

| 1,3,4-thiadiazole derivatives | Candida spp. | Synergistic effect with amphotericin B. | ed.ac.uk |

IC50: Half-maximal inhibitory concentration, MIC: Minimum Inhibitory Concentration

Derivatives of benzothiophene and related heterocyclic structures have been shown to modulate inflammatory pathways. For instance, certain 1,3-benzothiazinone derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide and TNF-α in LPS-induced RAW264.7 cells. nih.gov These compounds also down-regulated COX-2 and increased the production of the anti-inflammatory cytokine IL-10. nih.gov

Similarly, a novel benzothiazine derivative has been identified as a modulator of pro- and anti-inflammatory cytokines in a model of rheumatoid arthritis. nih.gov This compound significantly reduced the levels of pro-inflammatory markers such as TNF-α, NF-κB, and IL-17, while increasing the levels of anti-inflammatory cytokines IL-4 and IL-10. nih.gov The ability of these compounds to modulate cytokine release from human monocytes is a key aspect of their anti-inflammatory action. researchgate.net These findings underscore the potential of the this compound scaffold in the development of new anti-inflammatory agents.

Enzyme and Receptor Interaction Studies

The this compound scaffold has served as a basis for the development of molecules that interact with a variety of enzymes and receptors, indicating its versatility in drug design.

A series of benzo[b]thiophen-3-ol derivatives have been synthesized and evaluated as potent and selective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform. nih.govnih.gov Molecular docking studies of these compounds have provided insights into their binding site interactions, suggesting that this scaffold is a promising starting point for developing treatments for neurodegenerative diseases like Parkinson's disease. nih.govnih.gov

In another study, 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene were discovered as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a potential drug target for inflammatory and autoimmune diseases. semanticscholar.org These compounds were found to interact with key hydrophilic regions of the receptor's ligand-binding domain. semanticscholar.org

Furthermore, fluorescence-based ligand binding assays have been developed to study the interaction of novel probes with receptors like the dopamine (B1211576) D3 receptor, highlighting the advanced methodologies used to characterize the binding of new chemical entities. nih.govnih.gov While not directly involving the this compound scaffold, these techniques are crucial for elucidating the receptor interaction profiles of such compounds.

Table 5: Enzyme and Receptor Interactions of Benzothiophene Derivatives

| Compound Class | Target Enzyme/Receptor | Key Findings | Reference |

| Benzo[b]thiophen-3-ol derivatives | Human Monoamine Oxidase-B (hMAO-B) | Potent and selective inhibition. | nih.govnih.gov |

| 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene | Retinoic acid receptor-related orphan receptor γt (RORγt) | Modulation of receptor activity through interaction with the ligand-binding domain. | semanticscholar.org |

Inhibition of Key Enzymes

Derivatives of the benzothiophene scaffold have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis. The structural versatility of this scaffold allows for the design of potent and selective inhibitors targeting different enzyme families.

Notably, derivatives of benzo[b]thiophen-3-ol have been synthesized and evaluated as inhibitors of human monoamine oxidase (hMAO), enzymes crucial in the metabolism of neurotransmitters. Many of these compounds demonstrated high selectivity for the MAO-B isoform, which is a key target in the treatment of Parkinson's disease. nih.gov Molecular modeling studies have provided insights into the binding modes of these inhibitors within the active site of MAO-B, guiding further structural modifications to enhance their inhibitory potency. nih.gov

In another line of research, benzothiophene-chalcone hybrids have been developed as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are therapeutic targets for Alzheimer's disease. The hybrid design, which combines the benzothiophene scaffold with a chalcone (B49325) moiety, has yielded compounds with significant inhibitory activity against both AChE and BChE. nih.gov For instance, certain benzothiophene-chalcone hybrids have shown BChE inhibitory potency comparable to the standard drug galantamine. nih.gov

The benzothiophene core is also a key feature in compounds designed to inhibit other enzyme classes. For example, the scaffold is present in molecules targeting urokinase, an enzyme involved in cancer metastasis, and in inhibitors of endothelial cell activation. nih.gov The broad spectrum of enzyme inhibition highlights the importance of the benzothiophene scaffold in the development of new therapeutic agents. researchgate.netbenthamdirect.comeurekaselect.comnih.govijpsjournal.com

Table 1: Examples of Benzothiophene Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Therapeutic Area | Reference |

|---|---|---|---|

| Benzo[b]thiophen-3-ol derivatives | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | nih.gov |

| Benzothiophene-chalcone hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

| Benzothiophene derivatives | Urokinase | Cancer | nih.gov |

Interaction with Nuclear Receptors (e.g., RORγt)

The this compound scaffold and its close analogs have emerged as promising modulators of nuclear receptors, a class of ligand-activated transcription factors that play critical roles in various physiological processes. acs.org Of particular interest is the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like interleukin-17 (IL-17). researchgate.net

Recent studies have led to the discovery of 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene as potent modulators of RORγt. acs.orgresearchgate.net These compounds, which are structurally related to the this compound scaffold, have demonstrated the ability to act as inverse agonists of RORγt. acs.org Inverse agonists are molecules that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the context of RORγt, inverse agonists can suppress the inflammatory response mediated by Th17 cells.

The development of these modulators was guided by a drug discovery workflow that included molecular modeling and virtual screening. acs.org A molecular model of the RORγt modulator was designed based on the structure of 25-hydroxycholesterol (B127956) (25HC), a known RORγt ligand. This model was then used to screen a library of 4,5,6,7-tetrahydro-benzothiophene-based compounds to identify potential hits. acs.org This approach successfully identified several derivatives that modulate RORγt activity.

Furthermore, a patent has described benzothiophene derivatives that can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, which are also members of the nuclear receptor superfamily. google.com

Table 2: Benzothiophene-Related Scaffolds as Nuclear Receptor Modulators

| Scaffold | Nuclear Receptor Target | Mode of Action | Therapeutic Potential | Reference |

|---|---|---|---|---|

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | RORγt | Inverse Agonist | Inflammatory and Autoimmune Diseases | acs.orgresearchgate.net |

| Benzothiophene derivatives | PPARα, PPARγ | Activator | Metabolic Diseases | google.com |

Investigation of Pharmacological Mechanisms of Action

Understanding the pharmacological mechanisms of action is crucial for the rational design and development of new drugs. For derivatives of the this compound scaffold, mechanistic studies have provided valuable insights into how these compounds exert their biological effects.

In the case of RORγt modulation by 4,5,6,7-tetrahydro-benzothiophene derivatives, molecular dynamics simulations have revealed two distinct mechanisms of inverse agonism: a steric clash mechanism and a push-pull mechanism. acs.org Both mechanisms lead to increased instability of the protein conformation, which in turn disrupts the interaction of RORγt with coactivator proteins, ultimately leading to a reduction in the transcription of target genes like IL17A. acs.orgresearchgate.net The interaction of these modulators with hydrophilic regions of the RORγt ligand-binding domain, specifically with residues Cys320-Glu326 and Arg364-Phe377, contributes to their basal modulatory activity. acs.org In vivo studies using a Th17 polarization assay have confirmed that these compounds can significantly reduce the production of IL-17A in human peripheral blood mononuclear cells. acs.org

The general mechanism for RORγt inverse agonism involves the disruption of the active conformation of the receptor. nih.gov This prevents the recruitment of coactivators and instead promotes the binding of corepressors, leading to the suppression of gene transcription. mdpi.comresearchgate.netnih.gov

For benzothiophene-based enzyme inhibitors, the mechanism of action is dependent on the specific enzyme being targeted. For MAO-B inhibitors derived from benzo[b]thiophen-3-ol, molecular docking studies suggest that these compounds bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site. nih.gov The anti-inflammatory effects of some benzothiophene derivatives have been linked to the inhibition of the phosphorylation of NF-κB and STAT3, key transcription factors in inflammatory signaling pathways. nih.gov

Applications in Materials Science and Advanced Technologies

Role of Benzothiophene (B83047) Derivatives in Organic Electronics

Benzothiophene and its derivatives have become integral to the development of organic semiconductors. numberanalytics.comnih.gov Their rigid, planar structure facilitates strong intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. nih.govrsc.org This has led to their successful incorporation into a variety of organic electronic devices, where they contribute to enhanced performance and stability. nih.govnih.gov Notably, derivatives of numberanalytics.combenzothieno[3,2-b] numberanalytics.combenzothiophene (BTBT), which contains the benzothiophene substructure, are recognized as superior organic semiconductors, affording high-performance organic field-effect transistors (OFETs). nih.govrsc.orgresearchgate.netrsc.orgsoton.ac.uk

In the field of organic light-emitting diodes (OLEDs), benzothiophene derivatives have demonstrated significant versatility. numberanalytics.com They can be engineered to serve various functions within the device architecture, including as hole-injection and hole-transport materials, or as host materials for the emissive layer. google.com The high carrier injection and transport capabilities of these compounds can lead to a reduction in the driving voltage and an improvement in the current efficiency of the OLED device. google.com